molecular formula C15H19N3OS B5543401 9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane

9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane

Cat. No. B5543401
M. Wt: 289.4 g/mol
InChI Key: MUXCWHLFNDFJHM-UHFFFAOYSA-N
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Description

This compound belongs to a class of spiro compounds, which are known for their unique structures involving two or more rings connected through a single atom. Spiro compounds, including the one , are significant in medicinal chemistry and materials science due to their distinct chemical and physical properties.

Synthesis Analysis

The synthesis of related spiro compounds often involves multistep reactions, starting from readily available precursors. For example, the synthesis of optically active dioxaspiro nonanes and decanes has been achieved from a common chiral precursor, demonstrating the versatility of bromoepoxide as a chiral building block (Hungerbühler et al., 1980). Similar strategies can be adapted for the synthesis of 9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane, focusing on the construction of the spiro framework and subsequent functionalization.

Molecular Structure Analysis

Spiro compounds often exhibit unique molecular structures that can be elucidated using various spectroscopic methods. The structure of spiro compounds, including the specific arrangement of atoms and stereochemistry, can significantly influence their chemical reactivity and physical properties. For instance, the conformational study of cyclic α-amino acids revealed insights into the stereochemical preferences of spiro compounds (Żesławska et al., 2017).

Chemical Reactions and Properties

Spiro compounds can participate in various chemical reactions, with their reactivity influenced by the spirocyclic structure. For example, the enhanced reactivity of certain spirocyclic diones in the Castagnoli-Cushman reaction demonstrates the impact of the spiro framework on chemical behavior (Rashevskii et al., 2020). These reactions are crucial for further functionalization and the development of spiro compounds with desired properties.

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, melting point, and crystallinity, can be directly attributed to their molecular structure. The presence of multiple rings and heteroatoms within the spiro framework can lead to complex interactions, impacting the compound's physical state and behavior in different environments.

Chemical Properties Analysis

The chemical properties of spiro compounds, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are shaped by the electronic distribution within the molecule. The unique spirocyclic structure can lead to distinct chemical behaviors, making these compounds valuable in synthetic chemistry and drug design.

  • Hungerbühler et al. (1980) for synthesis strategies (Link to paper).
  • Żesławska et al. (2017) for molecular structure analysis (Link to paper).
  • Rashevskii et al. (2020) for insights into chemical reactivity (Link to paper).

Scientific Research Applications

Structural Analysis and Synthesis

Spiroaminals Synthesis and Biological Activity : The synthesis of spiroaminals, such as 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, has attracted significant attention due to their core structures found in natural and synthetic products with notable biological activities. These compounds represent challenging targets for chemical synthesis due to their novel skeletons and potential applications, highlighting the ongoing efforts to develop new synthetic approaches to access these complex structures (Sinibaldi & Canet, 2008).

Crystal Structure Insights : The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provides insights into the conformation and chirality of similar spirocyclic compounds. X-ray analysis reveals that the cyclohexyl ring adopts a chair conformation, indicating the importance of stereochemistry in the structural characterization of spiro compounds (Wen, 2002).

Biological Activities and Applications

Anticancer and Antidiabetic Potentials : Spirothiazolidines analogs, including those with spirocyclic structures, have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, some compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a known antidiabetic drug, highlighting their potential as therapeutic agents in treating cancer and diabetes (Flefel et al., 2019).

properties

IUPAC Name

9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-16-12-4-9-20-13(12)14(17-11)18-7-8-19-15(10-18)5-2-3-6-15/h4,9H,2-3,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXCWHLFNDFJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCOC4(C3)CCCC4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane

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